3-bromo-4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
3-(3-BROMO-4-ETHOXYBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a combination of bromine, ethoxy, benzoyl, furan, piperazine, and thiourea functional groups
Preparation Methods
The synthesis of 3-(3-BROMO-4-ETHOXYBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzoyl intermediate: This step involves the bromination and ethoxylation of a benzoyl precursor.
Coupling with piperazine: The benzoyl intermediate is then coupled with a furan-2-carbonyl piperazine derivative.
Thiourea formation: Finally, the compound is reacted with thiourea to form the desired product.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
3-(3-BROMO-4-ETHOXYBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, thiols). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-BROMO-4-ETHOXYBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds include other benzoyl derivatives, furan-containing molecules, and thiourea-based compounds. Compared to these, 3-(3-BROMO-4-ETHOXYBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 3-BROMO-4-ETHOXYBENZOYL derivatives
- Furan-2-carbonyl piperazine derivatives
- Thiourea-based compounds
This uniqueness makes it a valuable compound for further exploration in various fields of research.
Properties
Molecular Formula |
C25H25BrN4O4S |
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Molecular Weight |
557.5 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H25BrN4O4S/c1-2-33-21-10-5-17(16-20(21)26)23(31)28-25(35)27-18-6-8-19(9-7-18)29-11-13-30(14-12-29)24(32)22-4-3-15-34-22/h3-10,15-16H,2,11-14H2,1H3,(H2,27,28,31,35) |
InChI Key |
XAGIMWYTADTOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Br |
Origin of Product |
United States |
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